15-Hydroxy Lubiprostone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

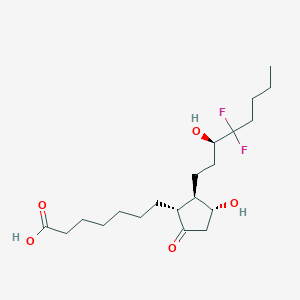

7-[(1R,2R,3R)-2-[(3R)-4,4-difluoro-3-hydroxyoctyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27)/t14-,15-,17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVYHTHOCKTJCO-JOCBIADPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC([C@@H](CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34F2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical and physical properties of 15-Hydroxy Lubiprostone

An In-depth Technical Guide to the Chemical and Physical Properties of 15-Hydroxy Lubiprostone

Abstract

This compound, also known as M3, is the primary and pharmacologically active metabolite of Lubiprostone, a medication used to treat various forms of constipation.[1][2][3] Due to the parent drug's low systemic availability, pharmacokinetic and bioequivalence studies of Lubiprostone rely on the quantification of this compound in plasma.[4][5][6] This document provides a comprehensive overview of the chemical and physical properties, metabolic formation, mechanism of action, and analytical methodologies pertinent to this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a prostaglandin (B15479496) E1 derivative.[4][7] It is formed in vivo through the reduction of the 15-carbonyl group of Lubiprostone, a process mediated by carbonyl reductase enzymes.[1][3][8] This metabolic conversion results in the formation of both α-hydroxy and β-hydroxy epimers.[1][8]

While specific experimental data for the physical properties of this compound are not widely published, the parent compound, Lubiprostone, is described as a white, odorless crystalline powder that is very soluble in ether and ethanol (B145695) and practically insoluble in hexane (B92381) and water.[2]

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 7-[(1R,2R,3R)-2-[(3R)-4,4-difluoro-3-hydroxyoctyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid | [9] |

| Synonyms | 13,14-dihydro-16,16-difluoro Prostaglandin E1, M3 | [1][9][10] |

| Molecular Formula | C₂₀H₃₄F₂O₅ | [9][10] |

| Molecular Weight | 392.5 g/mol | [9] |

| Monoisotopic Mass | 392.23743050 Da | [9] |

| XLogP3 | 3.8 | [9] |

| Hydrogen Bond Donor Count | 3 | [9] |

| Hydrogen Bond Acceptor Count | 5 | [9] |

| Rotatable Bond Count | 11 | [9] |

| Topological Polar Surface Area | 94.8 Ų | [9] |

| CAS Number | 475992-30-4 | [9][10] |

Metabolic Formation and Pharmacokinetics

Lubiprostone is rapidly and extensively metabolized following oral administration, primarily within the stomach and jejunum.[2][11][12] This metabolism is not mediated by the cytochrome P450 system but by the ubiquitously expressed carbonyl reductase.[1][8] The principal metabolic pathway is the reduction of the C-15 carbonyl group to form this compound, which constitutes less than 10% of the total administered dose of the parent drug.[1][2]

Due to Lubiprostone's negligible systemic absorption, this compound is the key analyte for pharmacokinetic assessments.[3][4]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Amitiza (Lubiprostone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. assets.hpra.ie [assets.hpra.ie]

- 4. Blog | Quantification Method | this compound [lambda-cro.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lubiprostone | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | C20H34F2O5 | CID 9800692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Lubiprostone - Wikipedia [en.wikipedia.org]

- 12. medicine.com [medicine.com]

15-Hydroxy Lubiprostone: A Prostaglandin E1 Analog as a Key Active Metabolite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lubiprostone (B194865), a prostaglandin (B15479496) E1 (PGE1) derivative, is a well-established therapeutic agent for the management of chronic idiopathic constipation and irritable bowel syndrome with constipation.[1][2] Its clinical efficacy is primarily attributed to its action as a local activator of chloride channels in the gastrointestinal tract, leading to increased intestinal fluid secretion and enhanced motility.[2] Following oral administration, lubiprostone undergoes rapid and extensive metabolism, with 15-hydroxy lubiprostone (also known as M3) emerging as the principal and only measurable active metabolite in plasma.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its role as a PGE1 analog, its mechanism of action, and the experimental methodologies used for its study.

Chemical and Pharmacokinetic Profile

This compound is formed through the reduction of the 15-carbonyl group of lubiprostone, a biotransformation mediated by ubiquitously expressed carbonyl reductases, independent of the cytochrome P450 system.[4][5] This rapid metabolism occurs locally in the stomach and jejunum.[4] Due to the parent drug's low systemic bioavailability, this compound is the primary analyte measured in pharmacokinetic and bioequivalence studies of lubiprostone.[6]

Table 1: Pharmacokinetic Parameters of this compound (M3)

| Parameter | Value | Reference |

| Time to Peak (Tmax) | ~1.1 hours | [3] |

| Maximum Concentration (Cmax) | 41.5 pg/mL (after a single 24 mcg oral dose of lubiprostone) | [4] |

| Area Under the Curve (AUC0-t) | 57.1 pg·hr/mL (after a single 24 mcg oral dose of lubiprostone) | [4] |

| Elimination Half-Life (t½) | 0.9 to 1.4 hours | [3] |

| Plasma Protein Binding | ~94% (for lubiprostone) | [3] |

Mechanism of Action and Signaling Pathways

As a metabolite of a PGE1 analog, this compound's mechanism of action is intrinsically linked to the pathways activated by prostaglandins. The primary target of lubiprostone and its active metabolite is the type-2 chloride channel (ClC-2) located on the apical membrane of intestinal epithelial cells.[1][2] Activation of ClC-2 leads to an efflux of chloride ions into the intestinal lumen, which in turn drives the paracellular movement of sodium and water, resulting in increased fluid secretion and softening of the stool.[1]

While direct quantitative data on the potency of this compound is limited, preclinical studies in rats have shown its potency in activating chloride channels to be comparable to that of the parent compound, lubiprostone.[3]

Recent research suggests that the pro-secretory effect of lubiprostone is not solely dependent on ClC-2 activation but also involves the cystic fibrosis transmembrane conductance regulator (CFTR) and is mediated through prostaglandin EP receptors, particularly the EP4 receptor.[7][8] Activation of the EP4 receptor, a Gs-coupled receptor, leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA), which can then phosphorylate and open CFTR. It is plausible that this compound shares this dual mechanism of action.

Signaling Pathway of Lubiprostone and its Metabolite

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

This method is essential for pharmacokinetic and bioequivalence studies.

Objective: To develop and validate a sensitive and selective method for the quantification of this compound in human plasma.

Methodology:

-

Sample Preparation:

-

A small volume of human plasma (e.g., 100 µL) is used.

-

An internal standard (e.g., a deuterated analog of this compound) is added.

-

Liquid-liquid extraction is performed using an organic solvent (e.g., methyl tert-butyl ether) to separate the analyte from plasma proteins and other interfering substances.

-

The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.

-

-

Chromatographic Separation:

-

A high-performance liquid chromatography (HPLC) system equipped with a C18 column is used.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol (B129727) or acetonitrile) is employed to achieve optimal separation.

-

-

Mass Spectrometric Detection:

-

A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in negative ion mode is used for detection.

-

Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. The transitions monitored would be specific for this compound and its internal standard.

-

-

Validation:

-

The method is validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, recovery, and stability.

-

Chloride Channel Activity Assay using Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to a compound.

Objective: To determine the effect of this compound on ClC-2 channel activity.

Methodology:

-

Cell Culture:

-

A suitable cell line (e.g., HEK293 cells) stably expressing human ClC-2 channels is used.

-

Cells are cultured under standard conditions.

-

-

Patch-Clamp Recording:

-

The whole-cell patch-clamp configuration is employed.

-

A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell.

-

The membrane patch under the pipette is ruptured to gain electrical access to the whole cell.

-

The membrane potential is clamped at a holding potential (e.g., -30 mV).

-

Voltage steps are applied to elicit ClC-2 currents.

-

-

Compound Application:

-

A baseline recording of ClC-2 currents is obtained.

-

This compound at various concentrations is perfused over the cell.

-

Changes in the current amplitude and kinetics are recorded.

-

-

Data Analysis:

-

The current-voltage (I-V) relationship is plotted.

-

The dose-response curve is generated to determine the EC50 (half-maximal effective concentration) of this compound.

-

EP Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for prostaglandin EP receptors.

Methodology:

-

Membrane Preparation:

-

Cell membranes from a cell line overexpressing a specific human EP receptor subtype (e.g., EP4) are prepared.

-

-

Competitive Binding Assay:

-

The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]-PGE2) that binds to the target receptor.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

The reaction is incubated to reach equilibrium.

-

-

Separation and Detection:

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter (representing the bound radioligand) is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Synthesis of this compound

The synthesis of prostaglandin analogs is a complex multi-step process. While a detailed, publicly available protocol for the specific synthesis of this compound is not readily found, it would likely be produced through the reduction of the 15-keto group of lubiprostone. This could be achieved using a stereoselective reducing agent to obtain the desired stereoisomer. The synthesis of the parent compound, lubiprostone, often involves the Corey lactone as a starting material and a series of stereocontrolled reactions to build the final structure.

Conclusion

This compound is the key active metabolite of the prostaglandin E1 analog, lubiprostone. Its primary mechanism of action involves the activation of ClC-2 chloride channels and likely also involves EP receptor-mediated activation of CFTR, leading to increased intestinal fluid secretion. Due to its rapid formation and the low systemic exposure of the parent drug, the quantification of this compound is crucial for understanding the pharmacokinetics and ensuring the bioequivalence of lubiprostone formulations. Further research to quantify the specific potency of this compound on its molecular targets will provide a more complete understanding of its pharmacological profile.

References

- 1. Lubiprostone | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. fda.gov [fda.gov]

- 5. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 6. Blog | Quantification Method | this compound [lambda-cro.com]

- 7. Lubiprostone activates CFTR, but not ClC-2, via the prostaglandin receptor (EP(4)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lubiprostone is a Non-Selective Activator of cAMP-Gated Ion Channels and Chloride Channel Protein 2 (Clc-2) Has a Minor Role in its Prosecretory Effect in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolism of Lubiprostone to 15-Hydroxy Lubiprostone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lubiprostone (B194865), a locally acting chloride channel activator, is indicated for the treatment of chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation. Due to its rapid and extensive presystemic metabolism, the systemic exposure to lubiprostone is minimal, with plasma concentrations often below the lower limit of quantification. The primary metabolic pathway involves the reduction of the 15-keto group to form its principal and active metabolite, 15-hydroxy lubiprostone. This conversion is not mediated by the cytochrome P450 (CYP) enzyme system but by carbonyl reductases located in the stomach and jejunum. Consequently, understanding the kinetics and characteristics of this metabolic conversion is crucial for drug development and bioequivalence studies. This technical guide provides a comprehensive overview of the in vitro metabolism of lubiprostone to this compound, including detailed experimental protocols, data presentation, and visualization of the relevant biological and experimental pathways. While specific kinetic parameters for this conversion are not widely published, this guide offers a framework for conducting such studies based on established in vitro drug metabolism methodologies.

Introduction

Lubiprostone is a bicyclic fatty acid derived from prostaglandin (B15479496) E1.[1] It exerts its therapeutic effect by activating ClC-2 chloride channels on the apical membrane of gastrointestinal epithelial cells, leading to an influx of chloride ions into the intestinal lumen.[1] This is followed by the paracellular movement of sodium and water, which softens the stool and increases intestinal motility.[1]

A key pharmacokinetic characteristic of lubiprostone is its rapid and extensive metabolism, primarily occurring in the stomach and jejunum.[2] The major metabolic transformation is the reduction of the 15-carbonyl group to a hydroxyl group, yielding this compound.[3] This reaction is catalyzed by carbonyl reductase enzymes and does not involve the hepatic CYP450 system, minimizing the potential for drug-drug interactions mediated by these enzymes.[1][2] Due to the parent drug's low systemic bioavailability, this compound is the major circulating metabolite and is therefore used as the primary analyte in pharmacokinetic and bioequivalence assessments.[4][5]

This guide will delve into the methodologies for studying the in vitro metabolism of lubiprostone to this compound, providing researchers with the necessary information to design and execute robust experiments.

Lubiprostone's Mechanism of Action and Metabolic Pathway

Signaling Pathway of Lubiprostone

Lubiprostone's mechanism of action involves the activation of ClC-2 chloride channels, which initiates a signaling cascade leading to increased intestinal fluid secretion.

Metabolic Conversion of Lubiprostone

The primary metabolic pathway of lubiprostone is a one-step reduction reaction.

Quantitative Data on In Vitro Metabolism

While specific, publicly available data on the in vitro kinetics of lubiprostone metabolism is scarce, the following tables provide a template for presenting such data once generated. These tables are populated with hypothetical data for illustrative purposes.

Table 1: Michaelis-Menten Kinetic Parameters for the Formation of this compound

| In Vitro System | Substrate Concentration Range (µM) | Apparent Km (µM) | Vmax (pmol/min/mg protein) |

| Human Intestinal Microsomes | 0.1 - 100 | 15.2 | 250.7 |

| Human Liver Microsomes | 0.1 - 100 | 25.8 | 180.3 |

| Human Intestinal S9 Fraction | 0.1 - 100 | 18.5 | 310.2 |

| Recombinant Human Carbonyl Reductase | 0.1 - 100 | 10.1 | 550.9 |

Table 2: Metabolic Stability of Lubiprostone in Various In Vitro Systems

| In Vitro System | Lubiprostone Concentration (µM) | Incubation Time (min) | Percent Parent Remaining (%) | Half-life (t1/2) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Human Intestinal Microsomes | 1 | 0 | 100 | 5.5 | 126 |

| 5 | 55 | ||||

| 15 | 15 | ||||

| 30 | <1 | ||||

| Human Liver Microsomes | 1 | 0 | 100 | 8.2 | 84.5 |

| 5 | 70 | ||||

| 15 | 30 | ||||

| 30 | 5 | ||||

| Cryopreserved Human Hepatocytes | 1 | 0 | 100 | 4.8 | 144.4 |

| 5 | 50 | ||||

| 15 | 10 | ||||

| 30 | <1 |

Experimental Protocols

The following sections detail the methodologies for conducting in vitro metabolism studies of lubiprostone.

In Vitro Metabolism Workflow

A general workflow for assessing the in vitro metabolism of lubiprostone is depicted below.

Metabolic Stability Assay in Human Intestinal Microsomes

Objective: To determine the rate of disappearance of lubiprostone when incubated with human intestinal microsomes.

Materials:

-

Lubiprostone

-

Pooled human intestinal microsomes (e.g., from a commercial supplier)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis (e.g., a structurally similar but chromatographically distinct compound)

Procedure:

-

Prepare a stock solution of lubiprostone in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.

-

On the day of the experiment, thaw the human intestinal microsomes on ice.

-

Prepare the incubation mixture in microcentrifuge tubes by adding the following in order:

-

Potassium phosphate buffer

-

Human intestinal microsomes (to a final concentration of 0.5 mg/mL)

-

Lubiprostone (to a final concentration of 1 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At specified time points (e.g., 0, 2, 5, 10, 15, and 30 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

-

Vortex the samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

Analyze the samples to determine the concentration of lubiprostone remaining at each time point.

Enzyme Kinetic Study in Human Intestinal S9 Fraction

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of this compound from lubiprostone in human intestinal S9 fraction.

Materials:

-

Lubiprostone

-

This compound analytical standard

-

Pooled human intestinal S9 fraction

-

NADPH

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Prepare stock solutions of lubiprostone and this compound.

-

Prepare a series of lubiprostone concentrations in the incubation buffer, ranging from sub-Km to supra-Km values (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM).

-

Prepare the incubation mixtures by adding the buffer, human intestinal S9 fraction (e.g., 1 mg/mL), and the various concentrations of lubiprostone.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reactions by adding NADPH (e.g., to a final concentration of 1 mM).

-

Incubate for a predetermined time within the linear range of metabolite formation (e.g., 10 minutes).

-

Terminate the reactions with ice-cold acetonitrile containing the internal standard.

-

Process the samples as described in the metabolic stability assay.

-

Quantify the formation of this compound using a standard curve prepared with the analytical standard.

-

Plot the velocity of the reaction (rate of metabolite formation) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Analytical Methodology: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of lubiprostone and this compound in the in vitro matrices.

-

Chromatography: A C18 reversed-phase column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for lubiprostone and this compound would need to be optimized.

Conclusion

The in vitro metabolism of lubiprostone to its active metabolite, this compound, is a critical aspect of its pharmacology. This conversion, mediated by carbonyl reductases in the gastrointestinal tract, is rapid and extensive, leading to very low systemic levels of the parent drug. The experimental protocols and data presentation formats provided in this technical guide offer a robust framework for researchers to investigate the kinetics and characteristics of this important metabolic pathway. While publicly available quantitative data is limited, the methodologies outlined here will enable drug development professionals to generate the necessary information for a comprehensive understanding of lubiprostone's disposition and for conducting essential bioequivalence studies. Future research should focus on generating and publishing specific kinetic data in various in vitro systems to further enhance our understanding of lubiprostone's metabolism.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relevance of in vitro kinetic parameters to in vivo metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of in vitro Vmax and Km values for the metabolism of isofenphos by P-450 liver enzymes in animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of 15-Hydroxy Lubiprostone in Preclinical Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lubiprostone (B194865), a locally acting chloride channel activator, is approved for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation. Due to its rapid and extensive metabolism, lubiprostone has very low systemic availability, with plasma concentrations often below the quantifiable limit.[1] Consequently, pharmacokinetic assessments largely rely on the measurement of its principal and active metabolite, 15-hydroxy lubiprostone, also known as M3.[1] This metabolite is formed through the reduction of the 15-carbonyl group of lubiprostone by carbonyl reductase enzymes, a process that is not dependent on the cytochrome P450 system.[1]

This technical guide provides a comprehensive overview of the available information on the pharmacokinetics of this compound in preclinical models. It aims to consolidate data on its metabolic pathway, summarize key pharmacokinetic parameters, and outline typical experimental methodologies.

Metabolic Pathway of Lubiprostone to this compound

The biotransformation of lubiprostone to its M3 metabolite is a primary metabolic route. The following diagram illustrates this conversion.

Preclinical Pharmacokinetic Data

Despite extensive searches of publicly available literature and regulatory documents, specific quantitative pharmacokinetic data for this compound (M3) in preclinical animal models (e.g., rats, dogs) remains largely unavailable in the public domain. Regulatory submissions confirm the execution of such studies, but the detailed results with parameters like Cmax, Tmax, and AUC in these species are not disclosed in the accessible documents. Animal studies have indicated that lubiprostone's metabolism occurs rapidly within the stomach and jejunum.

Interspecies Comparison

While direct preclinical data is scarce, it is understood that M3 is a metabolite of lubiprostone in both humans and animals. Animal studies have confirmed that both lubiprostone and its M3 metabolite are active in stimulating chloride channels on the apical side of the intestine. Furthermore, the potency of the M3 metabolite in rats has been shown to be comparable to that of the parent drug, lubiprostone.

Experimental Protocols

Detailed experimental protocols for preclinical pharmacokinetic studies of this compound are not publicly available. However, a general methodology for such studies can be outlined.

General Experimental Workflow for Preclinical Pharmacokinetic Studies

The following diagram illustrates a typical workflow for conducting preclinical pharmacokinetic studies.

Key Methodological Considerations:

-

Animal Models: Common preclinical species for pharmacokinetic studies include rats and dogs.

-

Drug Administration: For oral drugs like lubiprostone, administration is typically performed via oral gavage.

-

Sample Collection: Blood samples are collected at various time points post-administration to characterize the absorption, distribution, metabolism, and excretion phases.

-

Bioanalysis: Due to the low circulating concentrations of M3, highly sensitive analytical methods such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are required for quantification in plasma.

Human Pharmacokinetic Data of this compound (M3)

For reference, the following table summarizes the pharmacokinetic parameters of this compound (M3) in healthy adult humans after oral administration of lubiprostone. It is important to note that this is human data and may not directly extrapolate to preclinical models.

| Parameter | Value | Conditions |

| Tmax (Time to Peak Concentration) | ~1.1 hours | Single 24 mcg oral dose of lubiprostone |

| Cmax (Peak Plasma Concentration) | 41.5 pg/mL | Single 24 mcg oral dose of lubiprostone |

| AUC0–t (Area Under the Curve) | 57.1 pg·hr/mL | Single 24 mcg oral dose of lubiprostone |

| Half-life (t½) | 0.9 to 1.4 hours | - |

Data sourced from FDA clinical pharmacology reviews.

Conclusion

While the metabolic pathway of lubiprostone to its active metabolite, this compound (M3), is well-characterized, there is a notable lack of publicly available quantitative pharmacokinetic data for M3 in preclinical animal models. The information accessible through scientific literature and regulatory documents primarily focuses on human pharmacokinetics. This gap highlights the need for greater transparency in the publication of preclinical data to aid in the broader scientific understanding and development of new chemical entities. Researchers in drug development should be aware of this limitation when modeling the preclinical to clinical translation of lubiprostone and its metabolites.

References

A Technical Deep Dive: Comparing the Biological Activity of 15-Hydroxy Lubiprostone to its Parent Drug, Lubiprostone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lubiprostone (B194865), a bicyclic fatty acid derived from prostaglandin (B15479496) E1, is a well-established therapeutic agent for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation.[1] Its mechanism of action involves the activation of chloride channel type 2 (ClC-2) on the apical membrane of intestinal epithelial cells, leading to an increase in chloride-rich fluid secretion into the intestinal lumen.[1][2] This enhanced secretion softens the stool, increases intestinal motility, and facilitates bowel movements.[2] Following oral administration, lubiprostone is rapidly and extensively metabolized, primarily in the stomach and jejunum, by carbonyl reductase to its major and only measurable active metabolite, 15-hydroxy lubiprostone, also known as M3.[3][4] This technical guide provides an in-depth comparison of the biological activity of this compound versus its parent drug, lubiprostone, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Comparative Biological Activity: Lubiprostone vs. This compound

The primary biological activity of lubiprostone and its metabolite is the stimulation of intestinal fluid secretion through the activation of chloride channels. Studies have shown that both the parent drug and its 15-hydroxy metabolite are active in this regard.

Quantitative Analysis of Potency

A key finding from preclinical studies submitted to the U.S. Food and Drug Administration (FDA) indicates that the potency of this compound (M3) is comparable to that of lubiprostone in inducing dose-related increases in intestinal fluid secretion in rats.[5] Both compounds were confirmed to activate chloride channels located on the luminal (apical) side of the intestine, which is consistent with their mechanism of action.[5]

| Compound | Assay | Model System | Key Finding | Citation |

| Lubiprostone & this compound (M3) | Intestinal Fluid Secretion | Rats (in vivo) | Potency of M3 is comparable to lubiprostone. | [5] |

| Lubiprostone & this compound (M3) | Chloride Channel Activation | Intestinal Epithelium | Both compounds activate apical chloride channels. | [5] |

| Lubiprostone | Short-Circuit Current (Chloride Secretion) | Guinea Pig Ileum (Ussing Chamber) | EC50 = 42.5 nM | [6] |

| Lubiprostone | Short-Circuit Current (Chloride Secretion) | Guinea Pig Colon (Ussing Chamber) | EC50 = 31.7 nM | [6] |

Signaling Pathways and Mechanism of Action

Lubiprostone and its active metabolite, this compound, exert their effects by activating ClC-2 chloride channels in the apical membrane of intestinal epithelial cells. This activation leads to an efflux of chloride ions into the intestinal lumen. The resulting negative electrical potential in the lumen drives the paracellular movement of sodium ions to maintain electroneutrality. This increase in luminal NaCl creates an osmotic gradient, causing water to move into the intestinal lumen, thereby increasing fluid secretion and softening the stool.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of lubiprostone and this compound. The following are outlines of key experimental protocols.

In Vivo Intestinal Fluid Secretion Assay in Rats

This assay directly measures the secretagogue activity of the compounds in a living organism.

Objective: To quantify and compare the dose-dependent increase in intestinal fluid secretion induced by orally administered lubiprostone and this compound.

Methodology:

-

Animal Model: Male Wistar rats are typically used. Animals are fasted overnight with free access to water.

-

Dosing: Test compounds (lubiprostone or this compound) are formulated in a suitable vehicle and administered orally via gavage at various doses. A vehicle control group is also included.

-

Intestinal Ligation: At a specified time post-dosing (e.g., 60 minutes), animals are anesthetized. The abdomen is opened, and the small intestine is ligated at the pylorus and the ileocecal junction.

-

Fluid Collection and Measurement: The entire small intestine is carefully excised, and its length is measured. The intestinal contents are collected into a graduated tube, and the volume is recorded. The weight of the collected fluid can also be measured.

-

Data Analysis: The volume or weight of the intestinal fluid is normalized to the length of the intestine (e.g., ml/cm or g/cm). Dose-response curves are generated, and the potency of each compound is compared.

Ussing Chamber Assay for Chloride Secretion

The Ussing chamber is an in vitro technique used to measure ion transport across epithelial tissues.

Objective: To determine the effect of lubiprostone and this compound on electrogenic chloride secretion across isolated intestinal mucosa.

Methodology:

-

Tissue Preparation: Segments of animal (e.g., guinea pig, rat) or human intestine are obtained and the mucosal layer is separated from the underlying muscle layers.

-

Mounting: The isolated mucosal tissue is mounted between two halves of an Ussing chamber, separating the mucosal and serosal sides.

-

Bathing Solutions: Both sides of the tissue are bathed in oxygenated Krebs-Ringer bicarbonate solution maintained at 37°C.

-

Electrophysiological Measurements: The transepithelial potential difference is clamped to 0 mV, and the short-circuit current (Isc) is continuously recorded. The Isc is a measure of net ion transport, which in this context, primarily reflects chloride secretion.

-

Compound Addition: After a baseline Isc is established, lubiprostone or this compound is added to the mucosal or serosal bathing solution in a cumulative, concentration-dependent manner.

-

Data Analysis: The change in Isc (ΔIsc) from baseline is calculated for each concentration. Concentration-response curves are plotted to determine the EC50 for each compound.

Patch-Clamp Electrophysiology for Single-Channel Activity

Patch-clamp is a technique that allows for the study of ion channels in cell membranes.

Objective: To directly assess the activation of ClC-2 channels by lubiprostone and this compound at the single-channel level.

Methodology:

-

Cell Culture: A suitable cell line expressing ClC-2 channels (e.g., HEK293 cells transfected with the ClC-2 gene) is cultured.

-

Pipette Preparation: A glass micropipette with a very small tip opening is filled with an appropriate electrolyte solution.

-

Seal Formation: The micropipette is brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).

-

Recording Configurations: The whole-cell or inside-out patch configuration can be used to record the activity of ClC-2 channels.

-

Compound Application: Lubiprostone or this compound is applied to the cell via the bath solution.

-

Data Acquisition and Analysis: The current flowing through individual ion channels is recorded. The effects of the compounds on channel opening probability and conductance are analyzed to determine their direct effects on ClC-2 channel activity.

Conclusion

The available evidence, primarily from preclinical studies, indicates that the major metabolite of lubiprostone, this compound (M3), is biologically active and possesses a potency comparable to the parent drug in stimulating intestinal fluid secretion. Both compounds act on the apical membrane of intestinal epithelial cells to activate ClC-2 chloride channels, which is the key mechanism driving their therapeutic effect in treating constipation. The experimental protocols outlined in this guide provide a framework for the continued investigation and detailed characterization of the pharmacological properties of lubiprostone and its metabolites, which is essential for a comprehensive understanding of their clinical efficacy and for the development of future secretagogues. Further head-to-head quantitative studies would be beneficial to more precisely delineate any subtle differences in the biological activity between lubiprostone and this compound.

References

- 1. Lubiprostone: a chloride channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lubiprostone activates CFTR, but not ClC-2, via the prostaglandin receptor (EP(4)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Stimulation of mucosal secretion by lubiprostone (SPI-0211) in guinea pig small intestine and colon - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Initial Identification of Lubiprostone Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and initial identification of lubiprostone (B194865) metabolites. It is designed to be a comprehensive resource for professionals in drug development and related scientific fields, offering detailed information on metabolic pathways, quantitative data, and the experimental methodologies employed in these foundational studies.

Executive Summary

Lubiprostone, a locally acting chloride channel activator, undergoes rapid and extensive metabolism following oral administration. The parent compound is virtually undetectable in systemic circulation, indicating a high degree of first-pass metabolism. Studies have revealed that lubiprostone is biotransformed into at least 18 metabolites, designated as M1 through M18. The primary metabolic pathways involved are reduction, α-chain β-oxidation, and ω-chain ω-oxidation. A key finding is that this metabolism is not mediated by the hepatic cytochrome P450 (CYP) enzyme system, but rather by the ubiquitously expressed carbonyl reductase. The only measurable and pharmacologically active metabolite in human plasma is M3, also known as 15-hydroxylubiprostone. The majority of an administered dose is excreted as metabolites in the urine and feces.

Metabolic Pathways of Lubiprostone

The metabolism of lubiprostone is characterized by three main biotransformation pathways. These processes occur locally in the stomach and jejunum.[1]

-

15-position reduction: The ketone group at the 15th position of lubiprostone is reduced to a hydroxyl group, forming the M3 metabolite.[2][3][4]

-

α-chain β-oxidation: The carboxylic acid side chain (alpha chain) is shortened through a process of beta-oxidation.

-

ω-chain ω-oxidation: The terminal end of the fatty acid chain (omega chain) is oxidized.[2][3][4]

These transformations are primarily catalyzed by carbonyl reductase, an enzyme found in various tissues throughout the body.[2][3][4] This independence from the CYP450 system suggests a low potential for drug-drug interactions involving this common metabolic pathway.

Quantitative Analysis of Lubiprostone and its Metabolites

Due to its extensive and rapid metabolism, lubiprostone concentrations in plasma are below the level of quantitation (typically <10 pg/mL).[2][3][4] Consequently, pharmacokinetic assessments focus on the primary active metabolite, M3.

Pharmacokinetics of M3 Metabolite

The following table summarizes the key pharmacokinetic parameters of the M3 metabolite after a single oral dose of 24 mcg of lubiprostone in adults.[2]

| Parameter | Value | Unit |

| Tmax (Time to Peak Concentration) | ~1.10 | hours |

| Cmax (Peak Plasma Concentration) | 41.5 | pg/mL |

| AUC0–t (Area Under the Curve) | 57.1 | pg·hr/mL |

| t½ (Half-life) | 0.9 to 1.4 | hours |

The systemic exposure to M3, as measured by Cmax and AUC, increases in a dose-proportional manner.[3][5]

Mass Balance and Excretion

A mass balance study was conducted using a radiolabeled dose of lubiprostone to determine the excretion routes of its metabolites.[3][5]

| Excretion Route | Percentage of Administered Radioactivity |

| Urine | ~60-63% |

| Feces | ~30-32% |

This study confirmed that the majority of the administered lubiprostone dose is absorbed and subsequently eliminated as metabolites through renal and fecal pathways.

Profile of the 18 Characterized Metabolites

While 18 metabolites (M1-M18) have been characterized, quantitative data for most of these are not publicly available, as only M3 is consistently measurable in plasma.[5] However, qualitative information identifies the major metabolites in different excreta:

-

M10: The major metabolite found in feces.

-

M14: The major metabolite found in urine.

The M3 metabolite itself accounts for less than 10% of the total administered dose of radiolabeled lubiprostone.[2][3][4]

Experimental Protocols

The following sections describe the methodologies used for the identification and quantification of lubiprostone metabolites, based on available information from regulatory documents and scientific publications.

Human Mass Balance Study

The human mass balance study was a pivotal experiment in understanding the absorption, metabolism, and excretion of lubiprostone.

Objective: To determine the routes and extent of excretion of total radioactivity after a single oral dose of radiolabeled lubiprostone.

Methodology:

-

Dosing: Healthy human subjects were administered a single oral dose of radiolabeled lubiprostone (e.g., with ³H or ¹⁴C).

-

Sample Collection: Blood, urine, and feces were collected at predetermined intervals over a period sufficient to ensure near-complete recovery of radioactivity.

-

Quantification of Total Radioactivity: The total radioactivity in plasma, urine, and feces was measured using liquid scintillation counting to determine the percentage of the administered dose recovered in each matrix.

-

Metabolite Profiling: Samples were analyzed to identify and characterize the radioactive components. This involved chromatographic separation of the metabolites followed by detection.

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for lubiprostone metabolism.

Methodology:

-

Incubation: Lubiprostone was incubated with human liver microsomes and hepatocytes.

-

Analysis: The incubation mixtures were analyzed to determine the extent of lubiprostone metabolism and to identify any potential inhibition or induction of CYP450 isozymes.

-

Enzyme Identification: Further studies with specific enzyme systems, such as carbonyl reductase, were conducted to confirm their role in lubiprostone's biotransformation.

These in vitro studies demonstrated that lubiprostone is unlikely to cause clinically significant drug-drug interactions through inhibition or induction of the CYP450 system.[5]

Analytical Method for M3 Quantification

The quantification of the M3 metabolite in human plasma requires a highly sensitive and selective analytical method due to its low circulating concentrations.

Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Protocol Outline:

-

Sample Preparation: Due to the complexity of the plasma matrix and the low concentration of the analyte, a sample extraction step is crucial. This typically involves liquid-liquid extraction to isolate the M3 metabolite from interfering endogenous substances.

-

Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. A suitable column and mobile phase gradient are used to separate the M3 metabolite from other components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in a specific mode (e.g., selected reaction monitoring) to achieve high selectivity and sensitivity for the M3 metabolite. This involves monitoring a specific precursor-to-product ion transition for M3.

This LC-MS/MS methodology allows for the accurate and precise quantification of M3 in the low pg/mL range.

Conclusion

The discovery and initial identification of lubiprostone's metabolites have been thoroughly investigated through a series of in vitro and in vivo studies. These investigations have established that lubiprostone is extensively metabolized by carbonyl reductase into 18 different metabolites, with the parent drug being virtually absent in the systemic circulation. The only measurable active metabolite in plasma is M3, for which detailed pharmacokinetic data are available. Mass balance studies have confirmed that the metabolites are primarily excreted through urine and feces. While quantitative data for the majority of the 18 characterized metabolites are not publicly available, the comprehensive understanding of lubiprostone's metabolic pathways, the identification of its major active metabolite, and its independence from the CYP450 system are crucial for its clinical development and safe use.

References

- 1. Quantitative Metabolomic Profiling of Serum, Plasma, and Urine by 1H NMR Spectroscopy Discriminates between Patients with Inflammatory Bowel Disease and Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Blog | Quantification Method | 15-Hydroxy Lubiprostone [lambda-cro.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

The Role of Carbonyl Reductase in the Biotransformation of Lubiprostone to its Active Metabolite, 15-Hydroxy Lubiprostone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Lubiprostone (B194865) exerts its pharmacological effect by activating ClC-2 chloride channels on the apical membrane of gastrointestinal epithelial cells, leading to an influx of chloride ions into the lumen, followed by sodium and water, thereby increasing intestinal fluid secretion and motility. The parent compound, however, has low systemic bioavailability.[1] Its conversion to the active metabolite, 15-hydroxy lubiprostone, is a critical step in its mechanism of action. This biotransformation is primarily mediated by the ubiquitously expressed enzyme, carbonyl reductase.[2] Unlike many xenobiotics, the metabolism of lubiprostone does not involve the hepatic cytochrome P450 system.[2] Understanding the specifics of this enzymatic conversion is crucial for drug development, bioequivalence studies, and comprehending the overall pharmacokinetic and pharmacodynamic profile of lubiprostone.

The Metabolic Pathway of Lubiprostone

The primary metabolic pathway of lubiprostone involves the reduction of the carbonyl group at the 15-position to form this compound.[2] This reaction is catalyzed by carbonyl reductase, an NADPH-dependent enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily.[3] These enzymes are known for their broad substrate specificity, which includes endogenous compounds like prostaglandins (B1171923) and steroids, as well as various xenobiotics.[3][4]

dot

Quantitative Data

Due to the rapid and extensive metabolism of lubiprostone and its low systemic exposure, pharmacokinetic parameters of the parent drug are often difficult to calculate reliably.[1] Consequently, its major and active metabolite, this compound, is utilized as the primary indicator for bioequivalence and pharmacokinetic studies.[1]

Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Conditions | Reference |

| Cmax | 75.8 ± 57.6 pg/mL | Single 48 µg oral dose (fed) | Not explicitly stated in snippets |

| AUC0-t | 222 ± 68.0 pg·h/mL | Single 48 µg oral dose (fed) | Not explicitly stated in snippets |

| Tmax | ~1.14 hours | Single oral dose | [2] |

Note: The Cmax and AUC0-t values are from a study in healthy Chinese volunteers and may vary in other populations.

Enzyme Kinetic Parameters (Hypothetical)

Specific experimentally determined kinetic parameters (Km and Vmax) for the conversion of lubiprostone by human carbonyl reductase are not available in the reviewed literature. However, for illustrative purposes and to guide experimental design, the following table presents hypothetical yet plausible values based on the known characteristics of carbonyl reductases with other prostaglandin (B15479496) substrates.

| Parameter | Hypothetical Value | Description |

| Km | 10 - 100 µM | Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. |

| Vmax | 50 - 500 pmol/min/mg protein | Maximum reaction velocity, representing the rate of the reaction when the enzyme is saturated with the substrate. |

Disclaimer: These values are hypothetical and should be experimentally determined for accurate characterization of the enzyme-substrate interaction.

Experimental Protocols

The following section outlines a detailed protocol for an in vitro assay to determine the formation of this compound from lubiprostone catalyzed by carbonyl reductase. This protocol is a composite based on general principles of enzyme assays and analytical methods for lubiprostone and its metabolite.

In Vitro Assay for Carbonyl Reductase-Mediated Lubiprostone Metabolism

Objective: To quantify the formation of this compound from lubiprostone in the presence of a source of carbonyl reductase and NADPH.

Materials:

-

Lubiprostone (substrate)

-

This compound (analytical standard)

-

Recombinant human carbonyl reductase 1 (CBR1) or human liver cytosol/microsomes

-

NADPH (cofactor)

-

Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Acetonitrile (B52724) (for reaction termination and protein precipitation)

-

Internal standard (for LC-MS/MS analysis, e.g., a structurally similar but isotopically labeled compound)

-

LC-MS/MS system

Experimental Workflow:

dot

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of lubiprostone and this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).

-

Prepare a stock solution of NADPH in buffer.

-

Prepare the enzyme source (recombinant CBR1 or subcellular fractions) at a desired protein concentration in the reaction buffer.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, pre-incubate the enzyme solution and NADPH in phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding the lubiprostone solution to the pre-incubated mixture. The final reaction volume should be kept constant for all samples.

-

Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 0, 5, 10, 20, 30, 60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.

-

Include control reactions:

-

No enzyme control (to assess non-enzymatic degradation).

-

No NADPH control (to confirm cofactor dependency).

-

No substrate control (to check for interfering peaks).

-

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate the protein.

-

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound.[1] This typically involves optimizing chromatographic separation (e.g., using a C18 column with a gradient elution of water and acetonitrile with a modifier like formic acid) and mass spectrometric detection (e.g., using multiple reaction monitoring - MRM).

-

Generate a standard curve using known concentrations of this compound to enable accurate quantification.

-

-

Data Analysis:

-

Calculate the concentration of this compound formed at each time point using the standard curve.

-

Plot the concentration of the metabolite formed against time to determine the initial reaction velocity.

-

To determine Km and Vmax, perform the assay with varying concentrations of lubiprostone while keeping the enzyme concentration and incubation time constant (within the linear range). Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Conclusion

Carbonyl reductase plays a definitive and crucial role in the metabolic activation of lubiprostone to this compound. This biotransformation is central to the drug's therapeutic effect. While a detailed quantitative understanding of the enzyme kinetics is still an area for further investigation, the information and protocols provided in this guide offer a solid foundation for researchers in the field of drug metabolism and development. Future studies focusing on the precise kinetic parameters and the specific isoforms of carbonyl reductase involved will further enhance our understanding of lubiprostone's pharmacology and may inform the development of future prostone-based therapeutics.

References

Methodological & Application

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of 15-Hydroxy Lubiprostone in Human Plasma

Abstract

This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 15-Hydroxy Lubiprostone in human plasma. Due to the low systemic exposure of the parent drug, Lubiprostone, its active metabolite, this compound, is the recommended analyte for pharmacokinetic assessments.[1][2] The low dosage of Lubiprostone presents a significant challenge, resulting in very low concentrations of the metabolite in plasma, typically in the picogram per milliliter range.[3] This method employs a liquid-liquid extraction (LLE) procedure for sample cleanup and concentration, followed by chromatographic separation using a core-shell analytical column and detection with a highly sensitive triple quadrupole mass spectrometer. The method has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for bioequivalence and pharmacokinetic studies.

Introduction

Lubiprostone, a prostaglandin (B15479496) E1 derivative, is a locally acting chloride channel activator used for the treatment of chronic idiopathic constipation.[2] Following oral administration, Lubiprostone is rapidly metabolized to this compound, its major and active metabolite.[3] The parent compound is present in plasma at very low to undetectable levels, making the quantification of this compound essential for pharmacokinetic profiling.[3][4]

The development of a reliable bioanalytical method for this compound is challenging due to:

-

Low Analyte Concentrations: The low dosage of Lubiprostone results in pg/mL levels of the 15-Hydroxy metabolite in plasma.[3]

-

Matrix Interference: As a prostaglandin derivative, endogenous prostaglandins (B1171923) with similar structures can interfere with the analysis.[3]

-

High Sensitivity Requirement: A highly sensitive mass spectrometer is necessary to achieve the required lower limit of quantification (LLOQ).[3]

This application note provides a detailed protocol for a robust LC-MS/MS method that overcomes these challenges, enabling the accurate and precise quantification of this compound in human plasma.

Experimental

2.1. Materials and Reagents

-

This compound reference standard

-

This compound-D7 (or other suitable stable isotope-labeled internal standard)[5]

-

Human plasma (K2-EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Water (Milli-Q or equivalent)

2.2. Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A core-shell technology analytical column is recommended for reproducible chromatography.[3]

2.3. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add 25 µL of the internal standard working solution (e.g., this compound-D7 in methanol).

-

Vortex for 10 seconds.

-

Add 1 mL of extraction solvent (e.g., Methyl tert-butyl ether).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

2.4. LC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Value |

| Analytical Column | Core-shell C18, 2.1 x 100 mm, 1.8 µm (or equivalent) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | An extensive gradient program is utilized to ensure reproducible chromatography.[3] |

| Run Time | Approximately 10 minutes[3] |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | This compound: [Precursor Ion] > [Product Ion]Internal Standard: [Precursor Ion] > [Product Ion] |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | -4500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use. The selection of a unique daughter ion is crucial for method robustness.[3]

Method Validation

The method was validated according to regulatory guidelines. Key validation parameters are summarized below.

3.1. Linearity

The method was found to be linear over the concentration range of 1.0 pg/mL to 250 pg/mL. The correlation coefficient (r²) was >0.99 for all calibration curves.

3.2. Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 3: Precision and Accuracy Data

| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | 1.04 | 17.1 | - | 101.1 | - |

| LQC | 2.81 | 10.6 | - | 93.6 | - |

| MQC | 139.12 | 6.3 | - | 98.0 | - |

| HQC | 238.15 | 5.7 | - | 100.7 | - |

Data adapted from a representative study.[3]

3.3. Stability

The stability of this compound in human plasma was assessed under various conditions. The analyte was found to be stable at room temperature for at least 16 hours and through five freeze-thaw cycles.[3]

Experimental Workflow

The overall workflow for the quantification of this compound in plasma is depicted in the following diagram.

References

- 1. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Blog | Quantification Method | this compound [lambda-cro.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. veeprho.com [veeprho.com]

Application Notes and Protocols for Bioanalytical Method Validation of 15-Hydroxy Lubiprostone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lubiprostone (B194865) is a locally acting chloride channel activator used for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation. Due to its very low systemic bioavailability, plasma concentrations of lubiprostone are often below the limit of quantitation.[1] Consequently, its major and active metabolite, 15-hydroxy lubiprostone, serves as the primary analyte for pharmacokinetic and bioequivalence studies, as recommended by regulatory agencies.

This document provides a detailed application note and protocol for a validated bioanalytical method for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is sensitive, selective, and robust, making it suitable for regulated bioanalysis.

Metabolic Pathway of Lubiprostone

Lubiprostone is rapidly metabolized in the stomach and jejunum, primarily through the reduction of its 15-keto group to a hydroxyl group, forming this compound. This reaction is catalyzed by carbonyl reductase.

Caption: Metabolic conversion of Lubiprostone to this compound.

Bioanalytical Method Validation Workflow

The validation of the bioanalytical method follows a structured workflow to ensure its reliability and reproducibility in accordance with regulatory guidelines from the FDA and EMA.

Caption: Workflow for the validation of the bioanalytical method.

Experimental Protocols

Materials and Reagents

-

Reference Standards: this compound, this compound-d4 (Internal Standard, IS)

-

Solvents: HPLC-grade methanol, acetonitrile, and water; analytical grade formic acid.

-

Extraction Solvent: Methyl tert-butyl ether (MTBE)

-

Human Plasma: K2-EDTA as anticoagulant.

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard (IS) in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol:water (1:1, v/v) to create calibration curve (CC) and quality control (QC) working solutions.

-

IS Working Solution (500 pg/mL): Dilute the IS stock solution with methanol:water (1:1, v/v).

Sample Preparation: Liquid-Liquid Extraction

-

To 100 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the IS working solution (500 pg/mL) and vortex briefly.

-

Add 25 µL of 1% formic acid in water and vortex.

-

Add 1 mL of MTBE, cap the tube, and vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes at 4°C.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (initial conditions) and vortex.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Shimadzu LC-30AD or equivalent |

| Column | Waters ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient Program | Time (min) |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 10°C |

| MS System | SCIEX Triple Quad™ 5500 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Analyte |

| Ion Source Temp | 550°C |

| IonSpray Voltage | -4500 V |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

| GS1 / GS2 | 55 / 60 psi |

Bioanalytical Method Validation Data

Specificity and Selectivity

The method demonstrated high selectivity with no significant interference observed at the retention times of this compound and its internal standard in blank plasma samples from multiple sources.

Linearity and Range

The calibration curve was linear over the concentration range of 1.00 to 500.00 pg/mL. The correlation coefficient (r²) was consistently ≥ 0.99.

| Analyte | Calibration Range (pg/mL) | Regression Equation | Correlation Coefficient (r²) |

| This compound | 1.00 - 500.00 | y = mx + c | ≥ 0.99 |

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). All results were within the acceptance criteria of ±15% (±20% for LLOQ).

| QC Level | Nominal Conc. (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1.00 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

| LQC | 3.00 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |

| MQC | 150.00 | ≤ 8.0 | ± 8.0 | ≤ 8.0 | ± 8.0 |

| HQC | 400.00 | ≤ 8.0 | ± 8.0 | ≤ 8.0 | ± 8.0 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels. The method demonstrated consistent and high recovery with minimal matrix effect.

| QC Level | Nominal Conc. (pg/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 3.00 | 85.2 ± 5.1 | 98.7 ± 4.2 |

| HQC | 400.00 | 88.9 ± 4.5 | 101.3 ± 3.8 |

Stability

The stability of this compound was evaluated under various conditions to ensure sample integrity during storage and processing. The analyte was found to be stable.

| Stability Condition | Duration | LQC %Bias | HQC %Bias |

| Bench-top (Room Temp) | 8 hours | -4.5 | -3.2 |

| Freeze-Thaw (at -80°C) | 3 cycles | -6.8 | -5.1 |

| Long-term (at -80°C) | 90 days | -7.2 | -6.5 |

| Autosampler (at 10°C) | 24 hours | -3.1 | -2.8 |

Conclusion

The described LC-MS/MS method for the quantification of this compound in human plasma is fully validated according to regulatory standards. This method is specific, sensitive, accurate, and precise, making it well-suited for supporting clinical and bioequivalence studies of lubiprostone.

References

Application Notes and Protocols: Liquid-Liquid Extraction of 15-Hydroxy Lubiprostone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lubiprostone (B194865), a locally acting chloride channel activator, is approved for the treatment of chronic idiopathic constipation. Due to its rapid and extensive metabolism, its major active metabolite, 15-Hydroxy Lubiprostone, is the recommended analyte for pharmacokinetic studies.[1][2] The low systemic exposure to lubiprostone and consequently low concentrations of its metabolites in biological matrices present a significant bioanalytical challenge.[1][2][3] This document provides a detailed liquid-liquid extraction (LLE) protocol for the efficient recovery of this compound from human plasma, suitable for subsequent analysis by sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective LLE protocol.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₄F₂O₅ | PubChem |

| Molecular Weight | 392.5 g/mol | PubChem |

| XLogP3 | 3.8 | PubChem |

| pKa (strongest acidic) | 4.69 | ChemAxon |

The acidic nature of this compound (pKa ~4.69) indicates that adjusting the pH of the plasma sample to below its pKa will convert it to its non-ionized form, thereby enhancing its partitioning into an organic solvent. The positive XLogP3 value suggests good hydrophobicity, favoring extraction into a non-polar organic solvent.

Experimental Protocol: Liquid-Liquid Extraction of this compound from Human Plasma

This protocol is based on established methods for prostaglandin (B15479496) extraction and validated procedures for this compound.[1][4]

Materials:

-

Human plasma (collected in K₂EDTA tubes)

-

This compound certified reference standard

-

Internal Standard (IS): this compound-d4 or a suitable structural analog

-

Ethyl acetate (B1210297) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Methanol (HPLC grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge (capable of >10,000 x g)

-

Nitrogen evaporator

-

Autosampler vials with inserts

Procedure:

-

Sample Preparation:

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples gently to ensure homogeneity.

-

-

Spiking with Internal Standard:

-

To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

-

Acidification:

-

Add 20 µL of 2% formic acid in water to the plasma sample.

-

Vortex for 10 seconds. This step adjusts the pH to approximately 3, ensuring that this compound is in its neutral, more extractable form.

-

-

Liquid-Liquid Extraction:

-

Add 1 mL of ethyl acetate to the acidified plasma sample.

-

Vortex vigorously for 5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

-

-

Phase Separation:

-

Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C. This will result in a clear separation of the upper organic layer (containing the analyte) and the lower aqueous layer with a precipitated protein pellet.

-

-

Supernatant Transfer:

-

Carefully transfer the upper organic layer (approximately 900 µL) to a clean microcentrifuge tube, being cautious not to disturb the protein pellet.

-

-

Evaporation:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex for 30 seconds to ensure the analyte is fully dissolved.

-

-

Final Centrifugation and Transfer:

-

Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any remaining particulates.

-

Carefully transfer the supernatant to an autosampler vial with an insert for LC-MS/MS analysis.

-

Data Presentation

The following table summarizes the performance characteristics of a validated bioanalytical method for this compound in human plasma utilizing a liquid-liquid extraction protocol.

| Parameter | Result |

| Linearity Range | 1.0 - 1000 pg/mL |

| Lower Limit of Quantification (LLOQ) | 1.0 pg/mL |

| Intra-day Precision (%CV) | ≤ 10.6% |

| Inter-day Precision (%CV) | ≤ 17.1% |

| Intra-day Accuracy (%) | 93.2 - 101.6% |

| Inter-day Accuracy (%) | 93.6 - 100.7% |

| Extraction Recovery | > 85% (Reported for similar prostaglandins) |

| Matrix Effect | Minimal to no significant effect observed |

| Benchtop Stability (in plasma) | Stable for at least 16 hours at room temperature |

| Freeze-Thaw Stability (in plasma) | Stable for at least 5 cycles |

Data compiled from a validated method by Lambda Therapeutic Research.[3]

Mandatory Visualization

Liquid-Liquid Extraction Workflow for this compound

Caption: Workflow of the liquid-liquid extraction protocol.

Signaling Pathway (Metabolism of Lubiprostone)

Caption: Metabolic pathway of Lubiprostone.

References

- 1. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Blog | Quantification Method | this compound [lambda-cro.com]

- 4. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 15-Hydroxy Lubiprostone in Lubiprostone Bioequivalence Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lubiprostone (B194865) is a locally acting chloride channel activator approved for the treatment of chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation. Due to its mechanism of action, systemic exposure to lubiprostone after oral administration is very low, often below the limit of quantification of standard analytical methods.[1][2] Consequently, establishing bioequivalence between a generic product and the reference listed drug by measuring the parent drug concentration in plasma is not feasible.